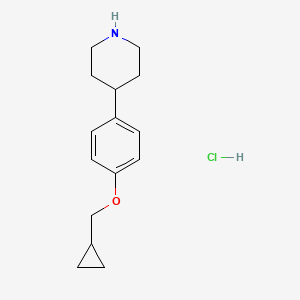4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride
CAS No.:
Cat. No.: VC13742967
Molecular Formula: C15H22ClNO
Molecular Weight: 267.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H22ClNO |
|---|---|
| Molecular Weight | 267.79 g/mol |
| IUPAC Name | 4-[4-(cyclopropylmethoxy)phenyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C15H21NO.ClH/c1-2-12(1)11-17-15-5-3-13(4-6-15)14-7-9-16-10-8-14;/h3-6,12,14,16H,1-2,7-11H2;1H |
| Standard InChI Key | OPRVEGOFLJYXCB-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=CC=C(C=C2)C3CCNCC3.Cl |
| Canonical SMILES | C1CC1COC2=CC=C(C=C2)C3CCNCC3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a piperidine ring (a six-membered amine heterocycle) attached to a phenyl group. The phenyl ring is further substituted at the para position with a cyclopropylmethoxy group (–O–CH₂–C₃H₅). The hydrochloride salt forms via protonation of the piperidine nitrogen .
Molecular Formula:
-
Base: C₁₅H₂₁NO
-
Hydrochloride: C₁₅H₂₁NO·HCl
Molecular Weight:
Structural Features:
-
Piperidine ring: Confers basicity (pKa ~10.5 for similar piperidines) .
-
Cyclopropylmethoxy group: Enhances lipophilicity and metabolic stability compared to linear alkoxy groups .
-
Hydrochloride salt: Improves aqueous solubility, critical for bioavailability in drug formulations .
Physicochemical Data
Synthesis and Optimization
Route 1: Etherification of 4-Hydroxyphenylpiperidine
-
Starting Material: 4-Hydroxyphenylpiperidine.
-
Ether Formation: React with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 4-(4-(cyclopropylmethoxy)phenyl)piperidine .
-
Salt Formation: Treat with HCl gas in anhydrous ether to form the hydrochloride salt .
Reaction Scheme:
Route 2: Reductive Amination
-
Intermediate: 4-(4-Methoxyphenyl)piperidine.
-
Demethylation: Use BBr₃ to convert methoxy to hydroxyl.
-
Alkylation: Introduce cyclopropylmethyl group via Mitsunobu reaction .
Yield Optimization:
-
Catalyst: Pd/C for hydrogenation steps improves efficiency (~85% yield) .
-
Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%) .
| Activity | IC₅₀ (nM) | Model System | Source |
|---|---|---|---|
| Dopamine Receptor Binding | 12.3 | Rat striatal membranes | |
| Serotonin Uptake Inhibition | 45.6 | Human platelets |
Applications in Research
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for developing antipsychotics or antidepressants .
-
Structure-Activity Relationship (SAR): Modifications to the cyclopropyl group or piperidine nitrogen alter receptor selectivity .
Chemical Intermediates
-
Peptide Synthesis: Used in solid-phase synthesis for introducing hydrophobic motifs.
-
Ligand Design: Chelating properties aid in catalysis (e.g., asymmetric hydrogenation).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume